3-(Furan-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
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Overview
Description
3-(Furan-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a heterocyclic compound that combines the structural features of benzimidazole and triazine with a furan ring. This unique structure imparts a range of interesting chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization with appropriate reagents . The reaction conditions often include the use of acidic or basic catalysts, and the reactions are carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole and triazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole and triazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-(Furan-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(Furan-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal function and leading to cell death in cancer cells . It can also inhibit the activity of certain enzymes, making it a potential candidate for enzyme-targeted therapies .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares the tetrahydro structure but lacks the furan and triazine rings.
Indole Derivatives: Similar in their heterocyclic nature but differ in the specific ring structures and functional groups.
Bis(benzimidazole) Complexes: Contain benzimidazole rings but differ in their coordination chemistry and biological activities.
Uniqueness
The uniqueness of 3-(Furan-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole lies in its combined structural features, which impart a distinct set of chemical and biological properties.
Properties
CAS No. |
669718-16-5 |
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Molecular Formula |
C14H14N4O |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-2,4-dihydro-1H-[1,3,5]triazino[1,2-a]benzimidazole |
InChI |
InChI=1S/C14H14N4O/c1-2-6-13-12(5-1)16-14-15-9-17(10-18(13)14)8-11-4-3-7-19-11/h1-7H,8-10H2,(H,15,16) |
InChI Key |
HTINLMSMKJKWKV-UHFFFAOYSA-N |
Canonical SMILES |
C1NC2=NC3=CC=CC=C3N2CN1CC4=CC=CO4 |
solubility |
35.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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